Galunisertib (LY2157299 monohydrate) is a potent, selective, and orally bioavailable small molecule inhibitor of transforming growth factor beta receptor I (TGFβRI) kinase. [] It functions by specifically downregulating the phosphorylation of SMAD2, thereby abrogating the activation of the canonical TGFβ signaling pathway. [] This inhibitory action has been extensively studied for its potential therapeutic benefits in various diseases, particularly in the field of oncology.
Galunisertib exerts its biological activity by selectively inhibiting TGFβRI, also known as ALK5. [] This kinase is a key component of the TGFβ signaling pathway, which plays a multifaceted role in both normal physiological processes and various disease states, including cancer. [] Binding of TGFβ to its receptor complex leads to the phosphorylation and activation of SMAD2 and SMAD3, which then translocate to the nucleus and regulate gene expression. [] By inhibiting TGFβRI kinase activity, galunisertib effectively blocks the phosphorylation of SMAD2, thereby disrupting the downstream signaling cascade and ultimately inhibiting TGFβ-mediated cellular responses. [, ] This targeted inhibition makes galunisertib a valuable tool for investigating the role of TGFβ signaling in disease and for developing novel therapeutic strategies.
Preclinical studies demonstrated that galunisertib effectively inhibits tumor growth and angiogenesis in HCC models, both as monotherapy and in combination with sorafenib or the anti-VEGFR2 antibody DC101 (mimicking ramucirumab). [, , , ] Furthermore, ex vivo studies on patient tumor samples showed promising results with galunisertib, suggesting potential clinical translation. [, , ] Clinical trials investigating the efficacy of galunisertib in HCC are ongoing. []
Research suggests that galunisertib may improve anti-tumor immunity in GBM, demonstrating durable and long-term responses in some patients. [, ] Combination therapies with lomustine or other checkpoint inhibitors showed potential in preclinical models. [, , ] Clinical trials investigating the safety and efficacy of galunisertib in recurrent GBM are underway. [, ]
Studies revealed that galunisertib could reverse hematopoietic suppression in MDS models. [] A phase II study showed hematologic improvements in a subset of lower- and intermediate-risk MDS patients treated with galunisertib. [] Further research is necessary to determine optimal patient selection and treatment strategies.
Preclinical data suggested that galunisertib, in combination with gemcitabine, showed improved overall survival and progression-free survival in pancreatic cancer models. [, ] A phase Ib/II study explored the combination of galunisertib and durvalumab (anti-PD-L1 antibody) in metastatic pancreatic cancer, demonstrating an acceptable safety profile but limited clinical activity. [, ]
In neuroblastoma, galunisertib enhanced the anti-tumor activity of the anti-GD2 antibody dinutuximab, particularly in combination with natural killer (NK) cells. [] Furthermore, preclinical studies suggested that combining galunisertib with DFMO (difluoromethylornithine), a polyamine synthesis inhibitor, and anti-GD2 therapy could activate NK cells and modulate the tumor microenvironment. []
Galunisertib exhibited promising antifibrotic and regenerative effects in a mouse model of carbon tetrachloride-induced liver cirrhosis. [] It effectively inhibited the activation of hepatic stellate cells, the primary collagen-producing cells in the liver, and promoted liver regeneration. []
In preclinical models of kidney fibrosis, galunisertib showed potential in attenuating fibrosis, particularly when delivered during normothermic machine perfusion of donor kidneys. [, ] This application holds promise for improving the outcomes of kidney transplantation, particularly for organs obtained from circulatory death donors.
Galunisertib has shown promising in vitro results for reducing hypertrophic scarring, a common complication of burn injury. [] It effectively diminishes fibrotic phenotypes in dermal fibroblasts without hindering cellular proliferation, suggesting potential therapeutic application in burn wound management. []
Recent research suggests that galunisertib can reactivate latent HIV-1/SIV reservoirs and enhance anti-viral immune responses in vitro and in vivo. [] By blocking TGF-β signaling, galunisertib may provide a novel strategy to target the latent viral reservoir, a major obstacle to achieving a cure for HIV.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: